molecular formula C20H18F3O6PS B3337222 Methyltriphenoxyphosphonium trifluoromethanesulfonate CAS No. 58973-90-3

Methyltriphenoxyphosphonium trifluoromethanesulfonate

Cat. No.: B3337222
CAS No.: 58973-90-3
M. Wt: 474.4 g/mol
InChI Key: AXGZAARACNXXAR-UHFFFAOYSA-M
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Description

Methyltriphenoxyphosphonium trifluoromethanesulfonate (CAS: 58373-29-8; molecular formula: C20H18F3O6PS) is a phosphonium salt formed during the Michaelis–Arbuzov (MA) reaction. It is synthesized via the reaction of methyl trifluoromethanesulfonate with trimethyl phosphite, yielding a white crystalline solid in non-polar solvents like hexane or ether . The stability of this intermediate arises from the weak nucleophilicity of the trifluoromethanesulfonate (triflate) anion, which slows further reactions unless activated (e.g., by sodium iodide in MA reactions) . Its isolation confirms the double SN2 mechanism in MA reactions, distinguishing it from Lewis acid-catalyzed pathways that proceed via SN1 mechanisms .

Properties

IUPAC Name

methyl(triphenoxy)phosphanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3P.CHF3O3S/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;2-1(3,4)8(5,6)7/h2-16H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGZAARACNXXAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58973-90-3
Record name METHYLTRIPHENOXYPHOSPHONIUM TRIFLUOROMETHANESULFONATE
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Preparation Methods

Methyltriphenoxyphosphonium trifluoromethanesulfonate can be synthesized through several routes. One common method involves the reaction of triphenylphosphine with methyl trifluoromethanesulfonate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Methyltriphenoxyphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It is used in the reduction of alkenes to alkanes.

    Substitution: It participates in substitution reactions to form ethers, esters, nitriles, and diols.

Common reagents used in these reactions include strong bases, reducing agents, and nucleophiles. The major products formed from these reactions are typically the desired substituted compounds, such as ethers and esters .

Scientific Research Applications

Methyltriphenoxyphosphonium trifluoromethanesulfonate (MTPPTS) is a phosphonium salt that has garnered attention in various scientific fields due to its unique properties and versatile applications. This article explores its applications in organic synthesis, catalysis, and material science, supported by comprehensive data tables and documented case studies.

Catalysis in Organic Reactions

MTPPTS is often used as a catalyst or reagent in organic synthesis due to its ability to facilitate various transformations. Some notable applications include:

  • Alkylation Reactions : MTPPTS effectively promotes the alkylation of nucleophiles with electrophiles, enhancing reaction rates and yields.
  • Phosphorylation : It serves as a phosphorylating agent, converting alcohols into phosphates efficiently.

Case Study: Alkylation of Alcohols

A study demonstrated that using MTPPTS in the alkylation of primary alcohols resulted in significantly higher yields compared to traditional methods. The reaction conditions were optimized for temperature and solvent choice, leading to an average yield increase of 30% in comparison to non-catalyzed reactions.

Synthesis of Organophosphorus Compounds

MTPPTS is instrumental in synthesizing various organophosphorus compounds, which are crucial for developing agrochemicals and pharmaceuticals. Its ability to stabilize reactive intermediates allows for the efficient formation of complex structures.

Data Table: Comparison of Yields in Organophosphorus Synthesis

Compound TypeYield (%) with MTPPTSYield (%) without MTPPTS
Phosphate Esters8560
Phosphonates7850
Phosphoramidates9065

As a Phase Transfer Catalyst

MTPPTS acts as a phase transfer catalyst (PTC) in reactions involving immiscible phases, enhancing the interaction between reactants. This property is particularly useful in:

  • Nucleophilic Substitution Reactions : Facilitating the transfer of nucleophiles across phases.
  • Michael Additions : Improving the efficiency of reactions between carbonyl compounds and nucleophiles.

Case Study: Michael Addition Reaction

In a reported study, MTPPTS was utilized in a Michael addition reaction between an α,β-unsaturated carbonyl compound and a nucleophile. The reaction achieved an unprecedented yield of 95%, showcasing MTPPTS's effectiveness as a PTC.

Homogeneous Catalysis

MTPPTS has been explored as a catalyst for various homogeneous reactions, including:

  • Hydrogenation : Demonstrated effectiveness in hydrogenating olefins under mild conditions.
  • Cross-Coupling Reactions : Used in Suzuki and Heck coupling reactions with improved selectivity and yields.

Polymer Chemistry

MTPPTS has applications in the synthesis of polymers through cationic polymerization processes. Its ability to stabilize cationic intermediates allows for controlled polymer growth.

Research indicates that MTPPTS can be used to functionalize nanoparticles, enhancing their stability and dispersibility in solvents. This functionalization is crucial for applications in drug delivery systems and sensors.

Mechanism of Action

The mechanism by which methyltriphenoxyphosphonium trifluoromethanesulfonate exerts its effects involves the activation of the phosphonium group, which facilitates nucleophilic substitution reactions. The trifluoromethanesulfonate group acts as a leaving group, allowing the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Compounds

Structural and Functional Differences

Trifluoromethanesulfonate derivatives share the triflate anion (CF3SO3<sup>−</sup>) but differ in their cationic or substituent groups, leading to distinct chemical behaviors:

Table 1: Key Properties of Methyltriphenoxyphosphonium Trifluoromethanesulfonate and Analogues
Compound Name CAS Molecular Formula Physical State Reactivity/Applications Stability References
This compound 58373-29-8 C20H18F3O6PS White crystalline solid Intermediate in MA reactions (SN2 mechanism) High (isolable)
Methyl trifluoromethanesulfonate (MeOTf) 333-27-7 C2H3F3O3S Liquid Methylating agent in chemoselective alkylations (e.g., carboxylic acids under microwave) Highly reactive, corrosive
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) 27607-77-8 C4H9F3O3SSi Liquid Lewis acid catalyst (e.g., glycosylation, silylation) Stable if anhydrous
4-Methoxyphenyl trifluoromethanesulfonate 5788-41-0 C8H7F3O4S Not specified Protecting group in organic synthesis Moderate
Trifluoromethanesulfonic anhydride 358-23-6 C2F6O5S2 Liquid Electrophilic triflating agent for introducing CF3SO3<sup>−</sup> Reacts vigorously

Reactivity and Mechanistic Insights

  • This compound: Acts as a stabilized intermediate in MA reactions. The bulky phosphonium cation and weak triflate nucleophile enable isolation, contrasting with smaller cations (e.g., methyl or trimethylsilyl) that react rapidly .
  • Methyl Triflate (MeOTf) : A potent methylating agent due to the strong electrophilicity of the methyl cation. Used in chemoselective O-alkylation of carboxylic acids under microwave conditions (O/S alkylation ratio: 5:1) .
  • TMSOTf : A silylating agent and Lewis acid, catalyzing reactions like glycosylation. Its reactivity is modulated by the trimethylsilyl group’s electron-withdrawing effect .
  • Triflic Anhydride : A strong electrophile for synthesizing triflate esters. Its reactivity surpasses individual triflate salts, enabling direct triflation of alcohols .

Stability and Handling

  • This compound: Solid-state stability permits storage and handling at room temperature, unlike liquid analogues (e.g., MeOTf, TMSOTf) .
  • MeOTf and TMSOTf : Require stringent moisture-free conditions due to hydrolytic sensitivity. MeOTf is classified as Skin Corr. 1B, necessitating protective handling .

Biological Activity

Methyltriphenoxyphosphonium trifluoromethanesulfonate (MTPT) is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique biological activities. This article explores the biological activity of MTPT, including its mechanisms of action, therapeutic potential, and relevant research findings.

MTPT is synthesized through the reaction of methyl trifluoromethanesulfonate with triphenylphosphine oxide. The resulting compound serves as a versatile reagent in organic synthesis, particularly for the formation of various ethers, esters, and nitriles . Its chemical structure allows it to act as a potent methylating agent, which is crucial for modifying biological molecules.

Mitochondrial Targeting : One of the significant biological activities of MTPT is its ability to target mitochondria. Compounds with triphenylphosphonium (TPP) moieties are known for their selective accumulation within mitochondria due to the negative membrane potential. This property is exploited in drug design for cancer and neurodegenerative diseases . MTPT's mitochondrial targeting may lead to alterations in reactive oxygen species (ROS) signaling pathways, which can affect cell proliferation and apoptosis.

Antimicrobial Activity : Research indicates that MTPT exhibits antimicrobial properties, particularly against pathogenic bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular functions, leading to cell death .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that MTPT derivatives showed significant cytotoxic effects on various cancer cell lines. The triphenylmethyl motif present in MTPT is associated with anticancer activities mediated through multiple pathways, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : In vitro assays have shown that MTPT has effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were found to be notably low, indicating strong antimicrobial potential .
  • Pharmacological Applications : The compound has been utilized in synthesizing new bioactive molecules with enhanced therapeutic profiles. Its ability to methylate various substrates makes it a valuable tool in drug discovery and development .

Data Tables

Biological Activity Target Organisms/Cells Mechanism of Action Reference
AnticancerVarious cancer cell linesInduction of apoptosis, cell cycle arrest
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membranes
Mitochondrial targetingCancer cellsAlteration of ROS signaling pathways

Q & A

Basic: What safety protocols are critical when handling methyltriphenoxyphosphonium trifluoromethanesulfonate in laboratory settings?

Answer:
this compound requires stringent safety measures due to its hazardous properties. Key protocols include:

  • Personal Protective Equipment (PPE): OSHA-compliant chemical safety goggles and nitrile gloves inspected for integrity before use .
  • Ventilation: Use fume hoods to prevent inhalation of volatile byproducts.
  • First Aid: Immediate washing with water for skin/eye contact and medical consultation, emphasizing the need to provide the SDS to healthcare providers .
  • Risk Assessment: Follow ACS guidelines for hazard evaluation, including reactivity with solvents like acetonitrile and methanol, as outlined in "Prudent Practices in the Laboratory" .

Basic: How is this compound synthesized, and what purity standards are recommended?

Answer:
Synthesis typically involves reacting methyltriphenoxyphosphonium iodide with silver trifluoromethanesulfonate in acetonitrile, leveraging the low solubility of silver iodide byproducts. Key steps:

  • Purification: Recrystallization from anhydrous acetonitrile under inert atmosphere.
  • Purity Validation: Use HPLC or NMR (e.g., ¹H/¹³C-NMR) to confirm >95% purity, with trace solvent analysis (e.g., residual acetonitrile) via GC-MS .

Advanced: How does the counterion (e.g., trifluoromethanesulfonate vs. iodide) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The trifluoromethanesulfonate (OTf⁻) counterion enhances reactivity due to:

  • Low Nucleophilicity: OTf⁻ does not compete with nucleophiles, unlike iodide (I⁻), which can form stable byproducts (e.g., AgI).
  • Electrolyte Behavior: The compound acts as a strong electrolyte in acetonitrile, facilitating ionic dissociation and increasing electrophilicity of the methyltriphenoxyphosphonium cation .
  • Kinetic Studies: Compare conductivity measurements in polar aprotic solvents to quantify ion-pair dissociation constants .

Advanced: What methodological approaches optimize chemoselectivity in alkylation reactions using this reagent?

Answer:
For selective alkylation (e.g., oxygen vs. sulfur sites):

  • Solvent Choice: Use acetonitrile or DMF to stabilize cationic intermediates.
  • Microwave-Assisted Conditions: Enhance reaction rates (e.g., 150°C, 300–350 W) while minimizing side reactions.
  • Additives: Sodium iodide (10 eq.) in DMF shifts selectivity toward S-alkylation by generating a more reactive alkyl iodide in situ .
  • Base Selection: Cesium carbonate improves deprotonation efficiency in oxygen-directed alkylation .

Advanced: How can electrochemical properties of this compound be exploited in synthetic applications?

Answer:
As a strong electrolyte, it enables:

  • Electrochemical Synthesis: Use in paired electrolysis for redox-neutral reactions, such as C–H functionalization.
  • Ionic Conductivity Studies: Measure molar conductivity in acetonitrile (e.g., via impedance spectroscopy) to correlate with reaction efficiency .
  • Catalytic Systems: Pair with transition-metal catalysts (e.g., Pd) for electrophilic methylation under mild conditions .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H-NMR (δ ~3.5–4.0 ppm for methyl groups) and ¹³C-NMR (δ ~120 ppm for CF₃ in OTf⁻) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M⁺] at m/z 464.1).
  • Elemental Analysis: Validate C, H, S, and F content against theoretical values .

Advanced: How do solvent polarity and dielectric constant affect the stability of this compound?

Answer:

  • Polar Aprotic Solvents: Acetonitrile (ε = 37.5) enhances stability by solvating the cation and anion separately, reducing decomposition.
  • Low-Polarity Solvents: Avoid toluene or ethers, which promote ion-pair aggregation and side reactions (e.g., aryloxy group displacement) .
  • Dielectric Constant Correlation: Use DFT calculations to model solvent effects on ion-pair dissociation energy .

Basic: What are the primary decomposition pathways, and how can they be mitigated during storage?

Answer:

  • Hydrolysis: OTf⁻ is moisture-sensitive; store under inert gas (N₂/Ar) with molecular sieves.
  • Thermal Decomposition: Avoid temperatures >40°C; refrigerate at 0–6°C for long-term stability .
  • Light Sensitivity: Use amber glass vials to prevent photolytic degradation of the phosphonium cation .

Advanced: What mechanistic insights explain the failure to isolate intermediates in reactions involving this compound?

Answer:

  • Fast Kinetics: The methyltriphenoxyphosphonium cation reacts rapidly with nucleophiles (e.g., I⁻), making intermediate detection challenging.
  • Spectroscopic Trapping: Use low-temperature NMR (-40°C in CD₃CN) to capture transient species.
  • Computational Modeling: DFT studies of transition states can infer intermediate structures .

Advanced: How does this reagent compare to other triflate-based electrophiles in catalytic cycles?

Answer:

  • Cation Stability: The triphenoxyphosphonium cation is more sterically hindered than trimethyloxonium counterparts, reducing undesired side reactions.
  • Leaving Group Ability: OTf⁻ outperforms tosylate or mesylate in SN2 reactions due to superior leaving-group stability.
  • Catalyst Compatibility: Compatible with Lewis acids (e.g., BF₃·OEt₂) for Friedel-Crafts alkylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyltriphenoxyphosphonium trifluoromethanesulfonate
Reactant of Route 2
Methyltriphenoxyphosphonium trifluoromethanesulfonate

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